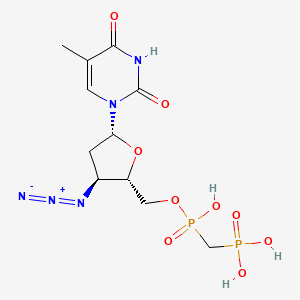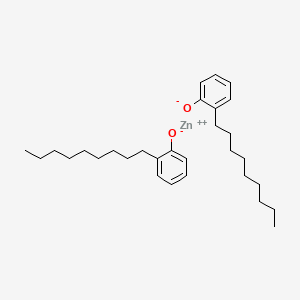
Zinc bis(nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(nonylphenolate) is an organozinc compound with the chemical formula C30H46O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nonylphenolate ligands coordinated to a central zinc atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(nonylphenolate) typically involves the reaction of zinc salts with nonylphenol in the presence of a base. One common method is the reaction of zinc acetate with nonylphenol in an organic solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents like toluene or xylene is common, and the reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and nonylphenol.
Reduction: It can be reduced to form zinc metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Zinc oxide and nonylphenol.
Reduction: Zinc metal and nonylphenol.
Substitution: Various zinc complexes with different ligands.
Scientific Research Applications
Zinc bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of zinc bis(nonylphenolate) involves the coordination of the zinc atom to various molecular targets. The nonylphenolate ligands can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The zinc ion can also act as a Lewis acid, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Zinc bis(2-ethylhexanoate): Another zinc compound with different ligands.
Zinc bis(acetylacetonate): A zinc complex with acetylacetonate ligands.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific properties such as enhanced solubility in organic solvents and potential antimicrobial activity. This makes it distinct from other zinc complexes with different ligands.
Properties
CAS No. |
77194-15-1 |
|---|---|
Molecular Formula |
C30H46O2Zn |
Molecular Weight |
504.1 g/mol |
IUPAC Name |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


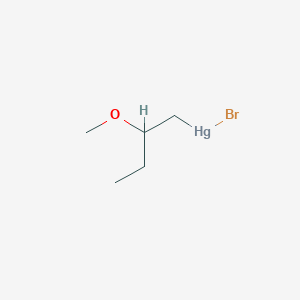

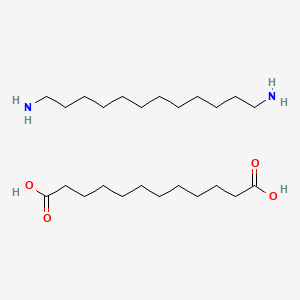

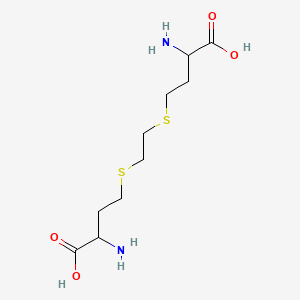

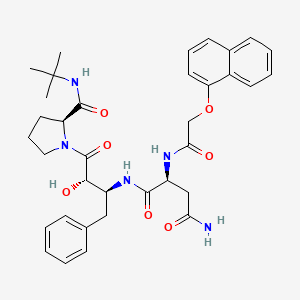

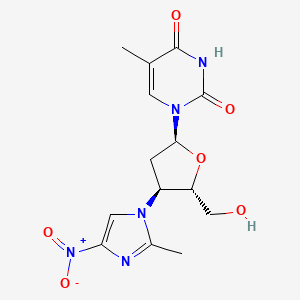
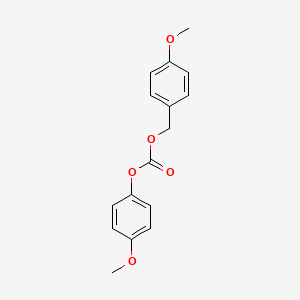
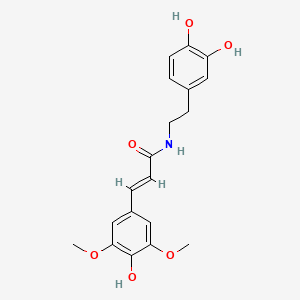
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
